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molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B050824 3,4-Dimethylaniline CAS No. 95-64-7

3,4-Dimethylaniline

Cat. No. B050824
M. Wt: 121.18 g/mol
InChI Key: DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Patent
US04001313

Procedure details

In a 200-ml autoclave were placed 35 grams (0.163 moles) of anhydrous sodium 4-o-xylene sulfonate, 14 grams (0.35 mole) of sodium amide and 120 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° to 125° C for 15 hours. The reaction pressure in the autoclave was 90 to 100 atm. during the reaction. After the ammonia was removed, 15 ml of methanol was added to the reaction mixture for solvolysis. Thereafter 500 ml of water was added to the product and the mixture was treated in the same manner as in Example 1, whereby 17.4 grams of 3,4-xylidine boiling at 112° C/22 mm Hg was obtained. Yield was 88.1%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
88.1%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[C:2]([CH3:11])=[CH:3][C:4](S([O-])(=O)=O)=[CH:5][CH:6]=1.[Na+].[NH2-:14].[Na+].N>>[NH2:14][C:4]1[CH:5]=[CH:6][C:1]([CH3:12])=[C:2]([CH3:11])[CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C=1(C(=CC(=CC1)S(=O)(=O)[O-])C)C.[Na+]
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
liquid
Quantity
120 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction pressure in the autoclave
CUSTOM
Type
CUSTOM
Details
during the reaction
CUSTOM
Type
CUSTOM
Details
After the ammonia was removed
ADDITION
Type
ADDITION
Details
15 ml of methanol was added to the reaction mixture for solvolysis
ADDITION
Type
ADDITION
Details
Thereafter 500 ml of water was added to the product
ADDITION
Type
ADDITION
Details
the mixture was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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